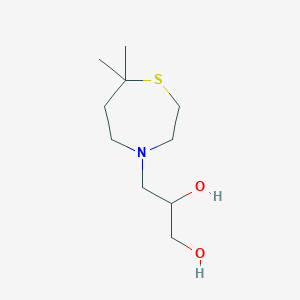

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol

Description

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol is a synthetic organic compound characterized by a propane-1,2-diol backbone substituted with a 7,7-dimethyl-1,4-thiazepane heterocyclic ring. The thiazepane ring is a seven-membered structure containing one sulfur and one nitrogen atom, with two methyl groups at the 7-position.

Properties

IUPAC Name |

3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSLTBZAQBGBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CCS1)CC(CO)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702890-26-3 | |

| Record name | 3-(7,7-dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol typically involves the formation of the thiazepane ring followed by the introduction of the propane-1,2-diol moiety. One common synthetic route includes the reaction of a suitable precursor with a sulfur and nitrogen source under controlled conditions to form the thiazepane ring. Subsequent steps involve the functionalization of the ring to introduce the propane-1,2-diol group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The thiazepane ring can undergo substitution reactions where one or more atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the thiazepane ring.

Scientific Research Applications

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The thiazepane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol with structurally related compounds from the provided evidence:

Key Differences and Implications

Backbone and Substituent Complexity :

- The target compound’s thiazepane ring introduces steric bulk and electronic diversity compared to the aromatic ethers in ’s diols. This may reduce solubility in polar solvents but enhance lipid membrane permeability, a trait advantageous in drug design.

- In contrast, the aromatic ether diols (e.g., compounds 16 and 26 in ) exhibit planar, rigid structures ideal for polymer crosslinking in green resins .

Functional Group Reactivity: The diol groups in all compounds enable hydrogen bonding, but the thiazepane’s nitrogen may participate in acid-base interactions, unlike the inert methoxy groups in ’s diols. The amino alcohol in (3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) features a basic amine, making it more reactive in nucleophilic reactions compared to the target compound’s neutral thiazepane .

Synthetic Accessibility :

- highlights straightforward synthesis of aromatic ether diols via nucleophilic substitution or coupling reactions. The target compound’s thiazepane ring likely requires more complex cyclization steps, such as thioether formation followed by ring expansion .

Physicochemical Properties (Inferred)

| Property | Target Compound | 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~275 (estimated) | ~252 | ~211 |

| LogP (Predicted) | ~1.5 (moderate hydrophobicity) | ~1.2 | ~0.8 |

| Solubility | Moderate in polar aprotic solvents | High in acetone/DMSO | High in alcohols/water |

| Stability | Likely stable to hydrolysis | Sensitive to strong acids/bases | Oxidative degradation possible |

Biological Activity

3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propane-1,2-diol is a chemical compound characterized by its unique thiazepane ring structure and the presence of a propane-1,2-diol moiety. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

Structural Information

The molecular formula of this compound is C10H21NO2S. The compound features a seven-membered thiazepane ring containing both nitrogen and sulfur atoms. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H21NO2S |

| SMILES | CC1(CCN(CCS1)CC(CO)O)C |

| InChI | InChI=1S/C10H21NO2S/c1-10(2)3-4-11(5-6-14-10)7-9(13)8-12/h9,12-13H,3-8H2,1-2H3 |

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have shown promising biological activities that may be extrapolated to this compound.

The mechanism of action for compounds with thiazepane rings often involves interaction with specific enzymes or receptors. The unique structure of the thiazepane ring enables it to modulate biological pathways by binding to molecular targets. This interaction can lead to various biological effects depending on the target involved.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Biological Activity |

|---|---|

| 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile | Antibacterial |

| 3-(7,7-Dimethylthiazepan-4-yloxy)-propanenitrile | Antifungal |

| 3-(7-Methylthiazepan)-propanediol | Antiviral |

Synthesis and Preparation

The synthesis of this compound typically involves forming the thiazepane ring followed by functionalization to introduce the propane diol group. Common synthetic routes include:

- Cyclization : Reaction of suitable precursors under controlled conditions to form the thiazepane ring.

- Functionalization : Subsequent introduction of the propane moiety through nucleophilic substitution reactions.

Safety and Toxicology

Preliminary safety data indicate that this compound may pose health hazards if ingested or contacted with skin. It is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye damage (H318). Proper safety measures should be taken when handling this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.